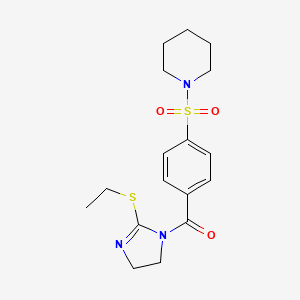

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Beschreibung

The compound "(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone" features a methanone core linked to two distinct moieties: a 4,5-dihydroimidazole ring substituted with an ethylthio group and a phenyl ring modified with a piperidin-1-ylsulfonyl group. This structure combines sulfur-containing heterocycles and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-2-24-17-18-10-13-20(17)16(21)14-6-8-15(9-7-14)25(22,23)19-11-4-3-5-12-19/h6-9H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPVDGNVPFUQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring an imidazole ring and an ethylthio group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Imidazole Ring : Known for its role in drug design due to its ability to form hydrogen bonds.

- Ethylthio Group : Enhances lipophilicity and may influence metabolic stability.

- Piperidinylsulfonyl Phenyl Group : Potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The imidazole ring's ability to form hydrogen bonds can enhance binding affinity, while the ethylthio group may modulate the compound's reactivity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It could interact with receptors to modulate signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a related imidazole derivative demonstrated cytotoxic effects on various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 2.38 | Cervical Cancer |

| Compound B | 3.06 | Bladder Cancer |

The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can significantly affect cytotoxicity.

Anticonvulsant Activity

Compounds similar to (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone have shown promise in anticonvulsant assays. For example, a thiazole-bearing molecule exhibited high anticonvulsant properties, suggesting the potential for similar efficacy in this compound.

Case Studies

A recent study focused on a series of imidazole derivatives, including our compound of interest. The findings revealed:

- Cytotoxicity : The tested compounds displayed varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values lower than standard chemotherapeutics.

Example Study Results:

In vitro testing demonstrated that the compound induced apoptosis in cancer cells at concentrations correlating with its IC50 values. The mechanism involved both early and late apoptotic markers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of sulfur-containing imidazole derivatives. Key structural analogues include:

*Molecular formulas estimated based on IUPAC names.

Functional Group Variations

- Sulfonamide vs. Sulfonyl Groups : The piperidinylsulfonyl group in the target compound enhances solubility in polar solvents compared to the phenylsulfonyl group in the triazole analogue . This modification may improve bioavailability in aqueous environments.

- Ethylthio vs.

- Dihydroimidazole vs. Triazole/Imidazole Cores : The partially saturated dihydroimidazole in the target compound may reduce planarity compared to aromatic triazole/imidazole cores, affecting π-π stacking interactions .

Physicochemical Properties

- Solubility : The piperidinylsulfonyl group confers higher aqueous solubility than the nitro group in , which is strongly electron-withdrawing but less polar.

- Lipophilicity : The ethylthio group (logP ~2.5) is less lipophilic than the trifluoromethylbenzylthio group (logP ~3.8), suggesting differences in membrane permeability .

- Stability : The trifluoromethyl group in enhances resistance to oxidative metabolism, whereas the target compound’s ethylthio group may be susceptible to sulfoxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.